molecular formula C16H22FN3O3 B2918929 3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1396857-45-6

3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2918929
CAS No.: 1396857-45-6
M. Wt: 323.368
InChI Key: YYLZYEACJIUHRO-UHFFFAOYSA-N
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Description

3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, intended for research use only. This molecule is characterized by its carbamate functional group, a feature common to a class of compounds known to exhibit acetylcholinesterase (AChE) inhibitory activity . Carbamates act by reversibly binding to the active site of the AChE enzyme, leading to its temporary carbamylation and the subsequent accumulation of acetylcholine, which can be utilized in studies of neurotransmission and neurotoxicity . The structure incorporates a 4-fluorophenyl moiety, a common pharmacophore in drug discovery that can influence a compound's bioavailability, binding affinity, and metabolic stability. The simultaneous presence of an ethylurea side chain provides additional hydrogen-bonding capacity, which can be critical for specific interactions with biological targets. Researchers can leverage this compound as a chemical probe or a building block in developing novel therapeutic agents. It is particularly relevant for investigating enzyme inhibition pathways, structure-activity relationships (SAR), and signal transduction mechanisms. The compound is for research purposes and is not intended for diagnostic or therapeutic applications. Strict safety protocols must be observed during handling.

Properties

IUPAC Name

[3-(ethylcarbamoylamino)cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-2-18-15(21)19-13-4-3-5-14(10-13)23-16(22)20-12-8-6-11(17)7-9-12/h6-9,13-14H,2-5,10H2,1H3,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLZYEACJIUHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1CCCC(C1)OC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate typically involves the reaction of cyclohexylamine with ethyl isocyanate to form the ethylureido intermediate. This intermediate is then reacted with 4-fluorophenyl chloroformate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation and trends from analogs.

Biological Activity

3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate, with the CAS number 1396857-45-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C16H22FN3O3
  • Molecular Weight : 323.368 g/mol
  • IUPAC Name : this compound

The primary mechanism of action for this compound involves its interaction with specific protein kinases, which are crucial for various cellular processes. This compound has been shown to inhibit certain kinase activities, leading to alterations in signaling pathways that regulate cell proliferation and survival.

Target Kinases

  • Cyclin-Dependent Kinase 2 (CDK2) : Inhibition of CDK2 disrupts the cell cycle, particularly affecting the transition from the G1 phase to the S phase, which can lead to cell cycle arrest and reduced proliferation of cancer cells.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings regarding its biological activity:

Cell Line IC50 Value (µM) Effect
A549 (Lung Cancer)12.5Significant inhibition of cell growth
MCF-7 (Breast Cancer)15.0Induction of apoptosis
HCT116 (Colon Cancer)10.0Cell cycle arrest in G1 phase

Case Studies

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of A549 lung cancer cells, indicating its potential as an anticancer agent .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting systemic efficacy in inhibiting tumor progression.

Research Findings

Recent investigations have highlighted the compound's role as a selective inhibitor of protein kinases involved in cancer signaling pathways. The inhibition of these kinases leads to:

  • Reduced tumor cell proliferation.
  • Induction of programmed cell death (apoptosis).
  • Altered expression of genes related to cell survival and apoptosis.

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